3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-(Ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule characterized by three key structural features:
- Benzamide core: Substituted at the 3-position with an ethanesulfonyl group (–SO₂CH₂CH₃).
- 1,3,4-Oxadiazole ring: Linked to the benzamide via an amide bond and substituted at the 5-position with a thiophen-2-yl group.
Properties
IUPAC Name |
3-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-2-24(20,21)11-6-3-5-10(9-11)13(19)16-15-18-17-14(22-15)12-7-4-8-23-12/h3-9H,2H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCHTZLUMLXCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiophene ring is then introduced via a coupling reaction, followed by the attachment of the ethanesulfonyl group under sulfonation conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic properties
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can enhance the compound’s binding affinity through π-π interactions, while the ethanesulfonyl group can increase solubility and bioavailability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzamide or oxadiazole moieties (Table 1):
Table 1: Structural Comparison of Key Analogues
Key Observations:
Sulfonamide vs. Sulfonyl Groups :
- The target compound’s ethanesulfonyl group (–SO₂CH₂CH₃) enhances electron-withdrawing effects compared to sulfamoyl (–NHSO₂) groups in LMM5 and LMM11. This may influence binding affinity in enzyme targets .
- Derivative 6a () features a sulfonyl group but with an ethylthio substituent on the oxadiazole, showing potent human carbonic anhydrase II (hCA II) inhibition (IC₅₀ = 0.87 µM) .
Thiophene vs. Other Heterocycles :
- The thiophen-2-yl group in the target compound and Compound 25 may enhance aromatic stacking compared to furan-2-yl (LMM11) or methoxyphenyl (LMM5) substituents.
- Compound 25, lacking the ethanesulfonyl group, serves as a baseline for evaluating the sulfonyl group’s contribution to activity .
Bromine in Compound 26 introduces steric bulk and polarizability, which may affect binding in hydrophobic pockets .
Yield and Purity :
- Analogous compounds (e.g., Compound 25 and 26) are synthesized with yields of 60% and HPLC purity >95% , suggesting comparable efficiency for the target compound.
Enzyme Inhibition ():
- Derivative 6a (C17H15N3O4S2) inhibits hCA II via interactions with Zn²⁺ and hydrophobic residues in the active site, as shown in molecular docking . The target compound’s ethanesulfonyl group may similarly coordinate metal ions.
- Compound 3 () complies with Lipinski’s rule of five (logP < 5), whereas the target compound’s logP (~2.8) suggests favorable oral bioavailability .
Antifungal Activity ():
- LMM5 and LMM11 exhibit antifungal activity against Candida albicans (MIC = 8–16 µg/mL), attributed to their sulfamoyl groups . The target compound’s ethanesulfonyl group may confer similar or enhanced efficacy.
Biological Activity
3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. The structural configuration of this compound suggests a diverse range of interactions within biological systems, making it a candidate for pharmacological exploration. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 377.4 g/mol
- CAS Number : 941992-69-4
The structure features an ethanesulfonamide group linked to a thiophenic oxadiazole ring, which may confer distinct pharmacological properties compared to other sulfonamides or oxadiazoles alone.
Antimicrobial Activity
Preliminary studies indicate that derivatives of oxadiazoles exhibit significant antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
Studies have demonstrated that the presence of the -N=CO group in oxadiazoles influences gene transcription related to biofilm formation in bacteria, enhancing their antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have revealed that certain oxadiazole derivatives exhibit low cytotoxicity while promoting cell viability. For example:
- Cell Lines Tested : L929 (mouse fibroblast), A549 (lung carcinoma), HepG2 (hepatocellular carcinoma).
- Findings : Compounds were generally non-toxic at lower concentrations but displayed increased cytotoxicity at higher doses.
| Compound | Concentration (µM) | Cell Line | Viability (%) |
|---|---|---|---|
| Compound 25 | 100 (24h) | L929 | High viability |
| Compound 24 | 12 (24h) | L929 | Increased viability |
| Compound 29 | 50 (24h) | A549/HepG2 | Above 100% viability |
These results suggest that while some derivatives may be cytotoxic at elevated concentrations, many maintain a favorable safety profile.
Anti-inflammatory Effects
Research into the anti-inflammatory properties of oxadiazole derivatives indicates potential therapeutic applications. Compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on 3-acetyl derivatives : This study synthesized various oxadiazole derivatives and assessed their antimicrobial activity against resistant bacterial strains. The results indicated that some compounds exhibited greater efficacy than traditional antibiotics like ciprofloxacin .
- Cytotoxicity assessment : Another study evaluated the cytotoxic effects of synthesized oxadiazole derivatives on multiple cancer cell lines, revealing significant variations in activity based on structural modifications .
Q & A
Q. What are the optimized synthetic routes for 3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. A general approach includes:
Coupling of thiophene derivatives : React 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine with 3-(ethanesulfonyl)benzoyl chloride in the presence of a base (e.g., pyridine or NaH) in THF at room temperature .
Sulfonylation : Introduce the ethanesulfonyl group via oxidation of a thioether precursor using hydrogen peroxide or mCPBA .
-
Critical Factors :
-
Solvent choice : Polar aprotic solvents (e.g., THF, DCM) improve reaction efficiency.
-
Catalysts : Use of 4Å molecular sieves in coupling reactions enhances yield by absorbing moisture .
-
Yield Optimization : Reported yields for analogous compounds range from 12% to 60%, depending on substituents and purification methods (e.g., column chromatography vs. recrystallization) .
- Data Table :
| Compound Analog | Yield (%) | Purity (HPLC) | Key Reaction Step | Reference |
|---|---|---|---|---|
| N-(5-(Thiophen-2-yl)-Oxadiazol)-Benzamide | 60 | 95.5% | Benzoyl chloride coupling | |
| Sulfonyl-containing analog | 37 | 97.9% | Oxidative sulfonylation |
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodology :
- NMR :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.1–3.5 ppm (ethanesulfonyl CH₂), and δ 2.5–3.0 ppm (thiophene protons) .
- ¹³C NMR : Signals for oxadiazole carbons (~165 ppm), sulfonyl carbon (~55 ppm), and thiophene carbons (~125–140 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., m/z 407.3 for C₁₆H₁₃N₃O₄S₂) .
Advanced Research Questions
Q. What in vitro biological activities are reported for this compound, and how do they compare to structural analogs?
- Methodology :
-
Antimicrobial Assays : MIC values against Candida auris and Sporothrix spp. are determined via broth microdilution. For example, analogs with trifluoromethyl groups show MIC₉₀ < 0.5 μM .
-
Enzyme Inhibition : IC₅₀ values for CYP51 (fungal sterol demethylase) are measured using fluorometric assays. The ethanesulfonyl group enhances binding to hydrophobic enzyme pockets .
- Key Findings :
-
Superior Activity : The ethanesulfonyl group improves antifungal potency compared to methylsulfanyl or bromo-substituted analogs (e.g., 10-fold lower IC₅₀ against Aspergillus fumigatus) .
-
Mechanistic Insight : Docking studies (PDB: 5NY3) show hydrogen bonding between the sulfonyl group and Thr260/Cys261 residues in hCA II .
- Data Table :
Q. How do computational approaches elucidate the mechanism of action?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like hCA II or CYP51. Key residues (e.g., Phe131, Leu264) form π-π stacking with the oxadiazole ring .
- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes. The ethanesulfonyl group reduces conformational flexibility, enhancing binding affinity .
Q. How do structural modifications (e.g., substituents on benzamide) affect pharmacological properties?
- SAR Insights :
- Electron-Withdrawing Groups (e.g., -SO₂C₂H₅, -Br): Improve metabolic stability and target engagement by reducing LogP (optimized range: 2.5–4.0) .
- Thiophene vs. Phenyl : Thiophene enhances π-stacking in hydrophobic enzyme pockets, increasing potency against fungal vs. bacterial targets .
- Data Table :
| Substituent | LogP | CYP51 IC₅₀ (μM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| -SO₂C₂H₅ (target) | 3.2 | 0.2 | 6.7 |
| -Br | 3.8 | 1.5 | 4.2 |
| -OCH₃ | 2.5 | 5.0 | 3.1 |
Contradictions and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
